molecular formula C16H14F3N5O3 B2444434 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034304-89-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2444434
CAS No.: 2034304-89-5
M. Wt: 381.315
InChI Key: SGKPAOINSJFXLR-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a 1-ethyl-1H-pyrazole moiety and a trifluoro-methoxy-substituted benzamide group. This specific molecular architecture, particularly the 1,2,4-oxadiazole heterocycle, is frequently employed in medicinal chemistry and is found in compounds investigated as inhibitors for various biological targets. For instance, structurally related molecules containing the 1,2,4-oxadiazole scaffold have been explored as potent and specific inhibitors of enzymes like HSD17B13, a target of interest in metabolic and liver diseases (https://patents.google.com/patent/WO2024075051A1/en) . The presence of the pyrazole and benzamide groups further enhances the potential of this compound to interact with diverse protein targets, making it a valuable chemical tool for basic biochemical research, target validation, and early-stage drug discovery efforts. This product is intended for use in non-clinical research, such as in vitro binding assays, enzymatic activity studies, and cellular phenotype screening. It is supplied as a high-purity solid and should be stored under appropriate conditions as specified in the safety data sheet. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-3-24-7-8(5-21-24)15-22-11(27-23-15)6-20-16(25)9-4-10(17)13(19)14(26-2)12(9)18/h4-5,7H,3,6H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPAOINSJFXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings and case studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety fused with a pyrazole and a trifluoromethoxybenzamide structure. The presence of these functional groups is believed to enhance its biological activity through multiple mechanisms.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer applications. The mechanisms include:

  • Inhibition of Enzymes : Compounds like this one can inhibit key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC) .
  • Induction of Apoptosis : Studies have shown that derivatives can activate apoptotic pathways in cancer cells by increasing p53 levels and caspase activity .
  • Targeting DNA and Proteins : The oxadiazole moiety selectively interacts with nucleic acids and proteins essential for cancer cell survival .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies:

Activity Type Cell Line Tested IC50 Value (µM) Effect Observed
AntitumorMCF-70.65Apoptosis induction
AntitumorHeLa2.41Cell cycle arrest
AntitumorPANC-10.80Growth inhibition

Case Studies

  • Anticancer Studies : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells. The IC50 values were notably low compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound exhibits strong binding affinity to critical targets involved in cancer progression. The interactions were primarily hydrophobic, which is crucial for effective drug design .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve yields.

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, reports specific chemical shifts for pyrazole (δ 7.8–8.2 ppm) and oxadiazole (δ 6.5–7.1 ppm) protons in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., reports a molecular weight of 329.38 g/mol for a related compound) .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (~1650 cm1^{-1}) and oxadiazole C=N (~1600 cm1^{-1}) .

Data Cross-Validation : Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., used CHN analysis to confirm C:58.03%, H:3.51%, N:24.36%) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or proteases. suggests triazole-containing analogs inhibit ATP-binding pockets in kinases .
  • Biochemical Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to measure IC₅₀ values. For example, describes using enzyme-linked assays to quantify receptor binding .
  • Cellular Studies : Compare in vitro cytotoxicity (e.g., MTT assay) with gene expression profiling (RNA-seq) to link activity to specific pathways .

Troubleshooting : If results are inconsistent, validate target specificity using CRISPR knockouts or isoform-selective inhibitors.

Advanced: How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation. For instance, emphasizes using LC-MS/MS to detect active metabolites that may explain enhanced in vivo activity .
  • Dose-Response Correlation : Conduct interspecies scaling (e.g., mg/kg vs. body surface area) to reconcile efficacy gaps.
  • Tissue Distribution Studies : Use radiolabeled compounds (e.g., 14C^{14}C-tagged analogs) to assess penetration into target organs .

Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, investigate protein binding (e.g., serum albumin affinity) or efflux pump activity (e.g., P-glycoprotein inhibition).

Advanced: What systematic approaches are recommended for SAR studies?

  • Core Modifications : Vary the oxadiazole (e.g., replace with 1,3,4-thiadiazole) or pyrazole (e.g., substitute ethyl with cyclopropyl) groups. demonstrates that chloro-substituted benzamides enhance lipophilicity and target engagement .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability (see for trifluoromethyl analogs) .
  • Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl group to assess impact on solubility and potency .

Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., LogP, polar surface area) with activity.

Advanced: How can researchers resolve discrepancies in thermal stability data during formulation studies?

  • Differential Scanning Calorimetry (DSC) : Measure melting points and identify polymorphs. reports melting points of 115–190°C for related compounds, which vary with crystalline forms .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Excipient Screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to stabilize amorphous forms, as described in for pyrazole derivatives .

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